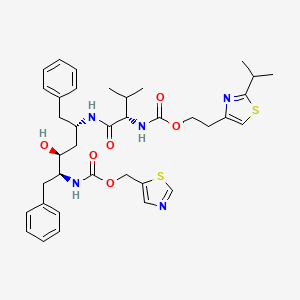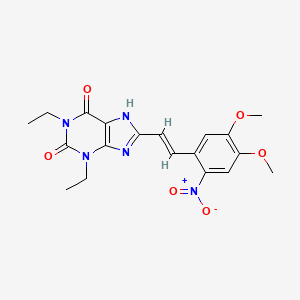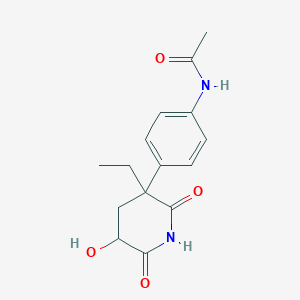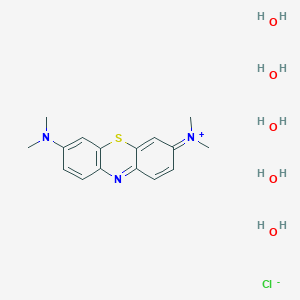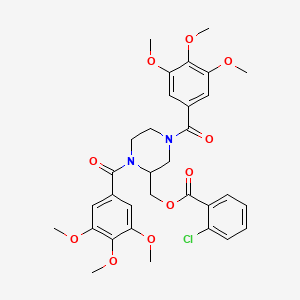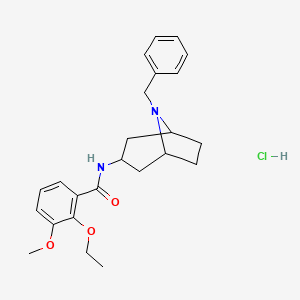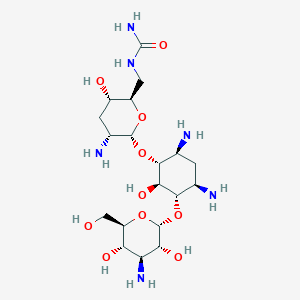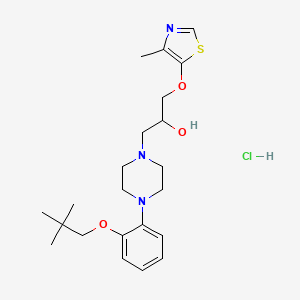
1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the phenyl group and the thiazole moiety. Common reagents used in these reactions include alkyl halides, thiazole derivatives, and phenylboronic acids. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. Quality control measures, including spectroscopy and chromatography, are employed to verify the purity and structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the piperazine ring and thiazole moiety may contribute to its ability to interact with biological macromolecules, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1-Piperazineethanol derivatives: Compounds with similar piperazine and ethanol functional groups.
Phenyl-substituted piperazines: Compounds with phenyl groups attached to the piperazine ring.
Thiazole-containing compounds: Molecules with thiazole moieties.
Uniqueness: 1-Piperazineethanol, 4-(2-(2,2-dimethylpropoxy)phenyl)-alpha-(((4-methyl-5-thiazolyl)oxy)methyl)-, monohydrochloride is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the 2,2-dimethylpropoxy group further distinguishes it from other similar compounds, contributing to its unique properties and applications.
Propiedades
Número CAS |
136996-85-5 |
|---|---|
Fórmula molecular |
C22H34ClN3O3S |
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
1-[4-[2-(2,2-dimethylpropoxy)phenyl]piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H33N3O3S.ClH/c1-17-21(29-16-23-17)27-14-18(26)13-24-9-11-25(12-10-24)19-7-5-6-8-20(19)28-15-22(2,3)4;/h5-8,16,18,26H,9-15H2,1-4H3;1H |
Clave InChI |
CDXUIUPDJOOXIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3OCC(C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


